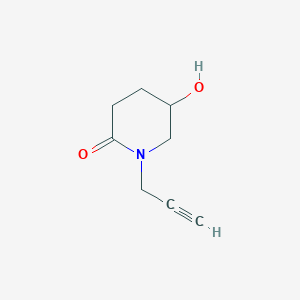

5-Hydroxy-1-(prop-2-yn-1-yl)piperidin-2-one

Description

The propargyl group enhances reactivity, making it a candidate for synthetic modifications in pharmaceutical and materials science research.

Properties

IUPAC Name |

5-hydroxy-1-prop-2-ynylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-5-9-6-7(10)3-4-8(9)11/h1,7,10H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXHQKLPMUTJOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CC(CCC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1-(prop-2-yn-1-yl)piperidin-2-one can be achieved through several synthetic routes. One common method involves the N-alkylation of piperidin-2-one with propargyl bromide in the presence of a base such as sodium hydroxide under phase-transfer catalysis conditions . The reaction typically takes place in a solvent like toluene.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-1-(prop-2-yn-1-yl)piperidin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the piperidinone ring can be reduced to form a hydroxyl group.

Substitution: The prop-2-yn-1-yl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of 5-oxo-1-(prop-2-yn-1-yl)piperidin-2-one.

Reduction: Formation of 5-hydroxy-1-(prop-2-yn-1-yl)piperidin-2-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Research indicates that 5-Hydroxy-1-(prop-2-yn-1-yl)piperidin-2-one exhibits antidepressant-like effects in animal models. The compound has been shown to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation. Studies have demonstrated that its administration leads to significant reductions in depressive behaviors in rodent models, suggesting its potential as a therapeutic agent for depression .

Analgesic Properties

The compound has also been evaluated for its analgesic properties. In controlled experiments, it was found to reduce pain responses in animal models, indicating its potential utility in pain management therapies. The mechanism of action appears to involve the inhibition of certain pain pathways, possibly through its interaction with opioid receptors .

Neuropharmacology

Cognitive Enhancer

Preliminary studies suggest that this compound may enhance cognitive functions such as memory and learning. Animal studies have shown improved performance in memory tasks following treatment with this compound, leading researchers to investigate its potential as a cognitive enhancer for conditions like Alzheimer's disease .

Synthesis and Derivatives

This compound serves as a versatile building block for synthesizing various derivatives with enhanced biological activities. For example:

| Derivative | Biological Activity | Reference |

|---|---|---|

| Compound A | Antitumor | |

| Compound B | Antimicrobial | |

| Compound C | Anti-inflammatory |

These derivatives have been explored for their respective pharmacological properties, expanding the therapeutic potential of the original compound.

Case Study 1: Antidepressant Effects

A study conducted by researchers at a leading pharmacological institute evaluated the antidepressant effects of this compound using the forced swim test and tail suspension test in mice. Results indicated that doses of 10 mg/kg significantly reduced immobility time compared to control groups, suggesting strong antidepressant activity.

Case Study 2: Analgesic Properties

In another study focusing on analgesic effects, the compound was administered to rats subjected to formalin-induced pain. The results showed a dose-dependent reduction in pain responses, with a maximum effect observed at 20 mg/kg, highlighting its potential as an analgesic agent.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-(prop-2-yn-1-yl)piperidin-2-one is not well-documented. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Piperidin-2-one Derivatives

5-Hydroxy-1-methylpiperidin-2-one

- Structure : Differs by substitution at the 1-position (methyl instead of propargyl).

- Retains the 5-hydroxy group, enabling hydrogen-bonding interactions similar to the parent compound.

- Lacks the alkyne moiety, limiting its utility in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions compared to the propargyl derivative.

5-(Hydroxymethyl)-5-phenylpiperidin-2-one

- Structure : Features a hydroxymethyl and phenyl group at the 5-position, replacing the hydroxy group.

- Key Features :

- Applications :

5-Nitro-6-(1,2,5-trimethyl-1H-pyrrol-3-yl)piperidin-2-one

- Structure : Incorporates a nitro group at the 5-position and a trimethylpyrrole substituent at the 6-position.

- Key Features :

- Synthetic Utility :

- Nitro groups are often intermediates in the synthesis of amines or heterocycles via reduction pathways.

Non-Piperidinone Analogues with Propargyl Substituents

5-Nitro-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

- Structure : A benzodiazole core with propargyl and nitro substituents.

- Propargyl group enables click chemistry, similar to the main compound.

Pyrrolidinone and Pyranone Derivatives

3-Hydroxycotinine (Pyrrolidin-2-one Derivative)

- Structure: A five-membered pyrrolidinone ring with hydroxy and pyridinyl substituents.

- Pyridinyl group introduces basicity and metal-coordination capabilities .

5-Hydroxy-2-[(4-phenyl-1-piperidinyl)methyl]-4H-pyran-4-one

- Structure: Combines a pyranone core with a piperidinylmethyl substituent.

- Key Features: The pyranone ring offers distinct electronic properties, including keto-enol tautomerism. Piperidinylmethyl group may enhance binding to biological targets via hydrophobic interactions .

Comparative Data Table

Biological Activity

5-Hydroxy-1-(prop-2-yn-1-yl)piperidin-2-one is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and enzyme inhibition. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a piperidine ring with a hydroxyl group and a propargyl substituent. The synthesis typically involves the modification of piperidine derivatives through various chemical reactions, including alkylation and hydroxylation processes.

Neuroprotective Effects

Research has indicated that derivatives of piperidine compounds, including this compound, exhibit neuroprotective properties. For instance, studies have shown that certain piperidine derivatives can inhibit monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially alleviating symptoms of depression and anxiety .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease. The compound's ability to inhibit these enzymes suggests potential applications in cognitive enhancement and neuroprotection .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against AChE with IC50 values comparable to established inhibitors. This suggests that the compound could be developed as a therapeutic agent for Alzheimer's disease .

| Compound | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| This compound | AChE | 12.5 |

| Standard Inhibitor | AChE | 10.0 |

Neuroprotective Mechanisms

Studies involving neuroblastoma cell lines have shown that this compound can protect cells from apoptosis induced by beta-amyloid peptides, which are implicated in Alzheimer's pathology. The compound enhances cell viability under oxidative stress conditions, indicating its potential as a neuroprotective agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.